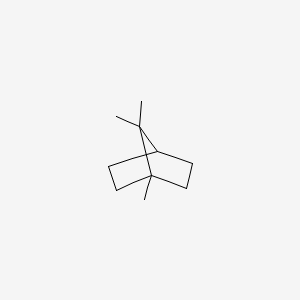

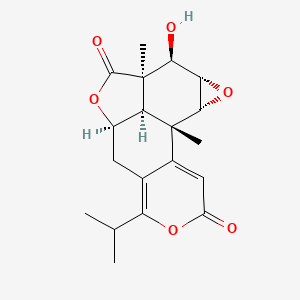

Hallactone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

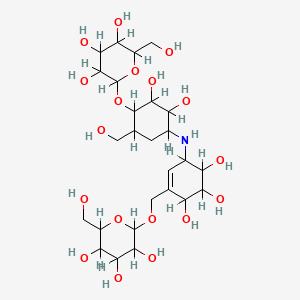

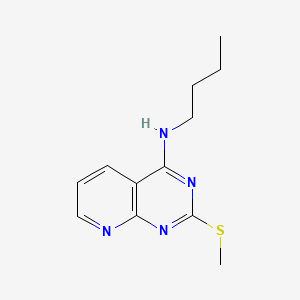

Hallactone A is an organooxygen compound and an organic heterotricyclic compound.

Aplicaciones Científicas De Investigación

Drug Delivery and Sustained Release

Halloysite nanotubes (HNTs) have been widely studied for their potential in improving drug delivery methods. Studies have shown that HNTs, when used as nanocontainers, can enhance the structural integrity of various materials and offer sustained release of antibacterial agents. For instance, HNTs loaded with various antibacterial agents showed a pattern of sustained release, maintaining the ability to inhibit bacterial growth for extended periods. This characteristic makes HNTs a promising candidate for medical applications such as sutures and surgical dressings, without compromising the material properties (Patel et al., 2015).

Nanofiber Technology for Active Packaging

In the realm of active food packaging, HNTs have been used to develop chitosan/polycaprolactone electrospun nanofibers containing chlorogenic acid-loaded halloysite nanotubes. These nanofibers demonstrated improved thermal stability, hydrophilic surface, and enhanced water vapor barrier properties, making them suitable for long-term food preservation (Zou et al., 2020).

Enhancing Polymer Properties

HNTs have also been utilized to enhance the properties of polymers. For example, surface functionalization of HNTs with aminopropyltriethoxysilane was shown to influence the polymerization procedure and thermal properties of poly(ε-caprolactone), indicating the potential of HNTs in modifying polymer characteristics for various industrial applications (Terzopoulou et al., 2018).

Tissue Engineering and Biomedical Applications

HNTs have been explored for their potential in tissue engineering and biomedical applications. Studies have demonstrated the viability of HNTs in developing guided tissue regeneration/guided bone regeneration membranes with sustained drug delivery. The incorporation of drug-loaded halloysite clay nanotubes into poly(caprolactone)/gelatin microfibers has shown promising results in providing antimicrobial protection and enhancing mechanical properties, indicating the potential of HNTs for clinical applications (Xue et al., 2015).

Propiedades

Nombre del producto |

Hallactone A |

|---|---|

Fórmula molecular |

C19H22O6 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(1S,2R,4S,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |

InChI |

InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10-,13+,14-,15+,16+,18-,19-/m1/s1 |

Clave InChI |

WXJASYTWXBVSQZ-UOMNFSLCSA-N |

SMILES isomérico |

CC(C)C1=C2C[C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

SMILES |

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

SMILES canónico |

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Sinónimos |

hallactone A hallolactone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

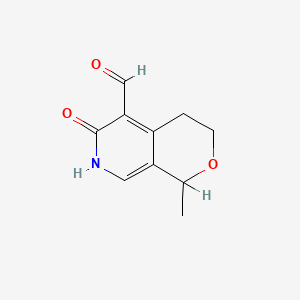

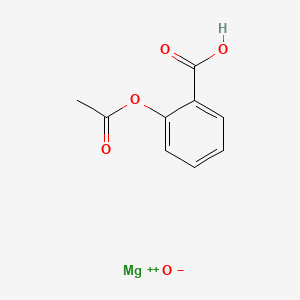

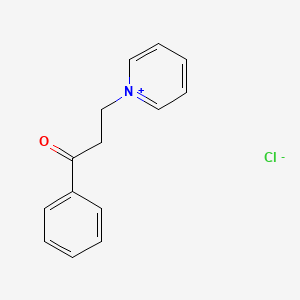

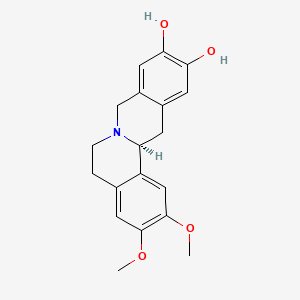

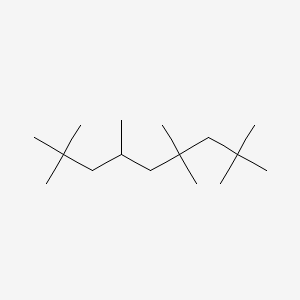

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.